2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the core diazepan structure. This is followed by the introduction of the thianyl group and the methylphenoxy group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thianyl group to a thiol or thioether.
Substitution: The methylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The thianyl-diazepan moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The methylphenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide
- 2-(4-Methylphenoxy)triethylamine
Uniqueness
Compared to similar compounds, 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-16-5-2-3-6-18(16)23-15-19(22)21-10-4-9-20(11-12-21)17-7-13-24-14-8-17/h2-3,5-6,17H,4,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBGMWDUXSXFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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